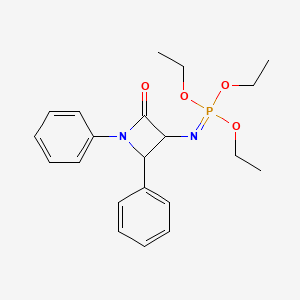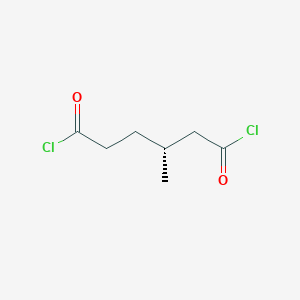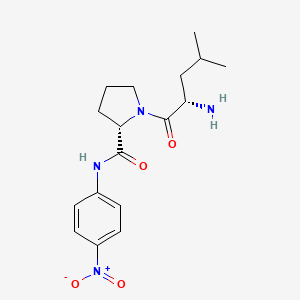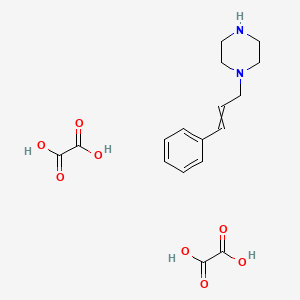
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate typically involves the reaction of triethyl phosphite with a suitable azetidinone derivative under controlled conditions. One common method includes the reaction of 1-ethyl-2-nitrobenzene with triethyl phosphite, followed by conversion to the phosphorimidate product on silica or alumina columns . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphorimidate to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the triethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-acetamides
- Phosphoarginine
- Phosphocreatine
Uniqueness
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate is unique due to its specific structural features, such as the azetidinone ring and the phosphorimidate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
89660-57-1 |
|---|---|
Fórmula molecular |
C21H27N2O4P |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
1,4-diphenyl-3-[(triethoxy-λ5-phosphanylidene)amino]azetidin-2-one |
InChI |
InChI=1S/C21H27N2O4P/c1-4-25-28(26-5-2,27-6-3)22-19-20(17-13-9-7-10-14-17)23(21(19)24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3 |
Clave InChI |
MOALVTGJGMWFHA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=NC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)


![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)





![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)


